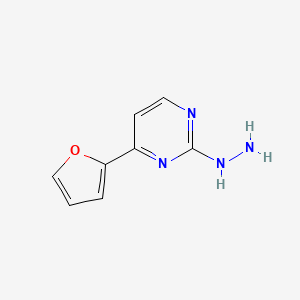

4-(Furan-2-yl)-2-hydrazinylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(furan-2-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8-10-4-3-6(11-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPQIUDHFZSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Furan 2 Yl 2 Hydrazinylpyrimidine and Analogues

Methodologies for Pyrimidine (B1678525) Core Formation

The construction of the central pyrimidine ring is the foundational step in synthesizing the target compound and its analogues. This is typically achieved through cyclocondensation reactions that bring together smaller molecular fragments.

One-pot multicomponent reactions are highly efficient for creating complex molecules like dihydropyrimidinones from simple starting materials in a single step. The Biginelli reaction, first reported in 1891, is a prime example of this approach. wikipedia.org This acid-catalyzed reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). organic-chemistry.org

This method is directly applicable to the synthesis of precursors for 4-(furan-2-yl)-2-hydrazinylpyrimidine. Specifically, furan-2-carbaldehyde can be used as the aldehyde component. For instance, the reaction of furan-2-carbaldehyde, an acetoacetate (B1235776) ester, and thiourea (B124793), refluxed in ethanol (B145695) with a Lewis acid catalyst like ferric chloride, yields 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. nih.gov These compounds, known as dihydropyrimidinones (DHPMs), serve as versatile intermediates. wikipedia.org The reaction mechanism is believed to begin with the condensation of the aldehyde and urea, forming an iminium intermediate that then reacts with the ketoester, followed by cyclization and dehydration to form the pyrimidine ring. organic-chemistry.org

The versatility of the Biginelli reaction has been expanded through various modifications, allowing for the synthesis of a wide array of functionalized pyrimidines with potential biological activities. biomedres.usnih.gov Catalysts play a crucial role in improving reaction yields and conditions, with various Lewis and Brønsted acids being employed. researchgate.net

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Source | Resulting Core Structure | Reference |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Ethyl acetoacetate | Thiourea | 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | nih.gov |

| Benzaldehyde | Ethyl acetoacetate | Urea | 4-Phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | wikipedia.org |

| Various Aromatic Aldehydes | Methyl aroylpyruvates | Urea | Methyl 6-aryl-5-aroyl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates | biomedres.us |

To enhance reaction rates and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. This technique has been successfully applied to the Biginelli reaction for synthesizing pyrimidine derivatives. nih.govtandfonline.com Microwave irradiation provides rapid and intense heating, which can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. tandfonline.comresearchgate.net This method is noted for its simplicity, ease of work-up, and often solvent-free conditions, making it an environmentally friendly approach. tandfonline.com

The synthesis of various oxo- and thioxopyrimidines has been achieved by reacting a β-diketone, an aryl aldehyde, and (thio)urea under microwave irradiation, resulting in yields ranging from 65–90%. tandfonline.com This rapid and efficient method is suitable for creating libraries of di- or trisubstituted pyrimidines and can often be performed without the need for chromatographic purification. researchgate.net The use of microwave assistance in Biginelli-type condensations represents a significant improvement, offering an efficient route to the pyrimidine core needed for synthesizing the target compound. foliamedica.bg

Introduction of the Hydrazinyl Moiety

Once the pyrimidine core is established, the next critical step is the introduction of the hydrazinyl (-NHNH2) group at the C2 position of the ring. This is typically accomplished through nucleophilic substitution reactions on a suitable pyrimidine precursor.

A common and effective method for introducing the hydrazinyl group is the reaction of a halogenated pyrimidine with hydrazine (B178648) hydrate (B1144303). Halogens (e.g., chloro, bromo) or other good leaving groups (e.g., methoxy, S-alkyl) at the C2 or C4 positions of the pyrimidine ring are susceptible to nucleophilic attack by hydrazine.

For example, 4-methoxy-5-nitropyrimidine (B8763125) reacts with ethanolic hydrazine hydrate to yield 4-hydrazino-5-nitropyrimidine. rsc.org Similarly, pyrimidinonethione derivatives can be alkylated to create a 2-S-ethyl group, which is then readily displaced by hydrazine hydrate to afford the corresponding 2-hydrazinopyrimidin-4-one derivatives. nih.gov The reaction of hydrazine with pyrimidine bases can lead to ring cleavage under certain conditions, but controlled reactions allow for specific substitution. scispace.com The selective replacement of a leaving group with a hydrazinyl moiety is a key transformation in the synthesis of the target molecule. organic-chemistry.org

| Pyrimidine Precursor | Leaving Group at C2/C4 | Reagent | Product | Reference |

|---|---|---|---|---|

| 2-S-Ethyl-6-aryl-5-cyano-4-pyrimidinone | -SEt | Hydrazine Hydrate | 2-Hydrazino-6-aryl-5-cyano-4-pyrimidinone | nih.gov |

| 4-Methoxy-5-nitropyrimidine | -OCH3 | Hydrazine Hydrate | 4-Hydrazino-5-nitropyrimidine | rsc.org |

| 2-Chloro-4-(furan-2-yl)pyrimidine (B38051) (Hypothetical) | -Cl | Hydrazine Hydrate | 2-Hydrazino-4-(furan-2-yl)pyrimidine | N/A |

The resulting hydrazinylpyrimidine is not only the target functional group but also a valuable intermediate for further synthesis. The hydrazine moiety is reactive and can undergo cyclization reactions with various reagents to form fused heterocyclic systems. For example, 2-hydrazinopyrimidin-4-one intermediates can react with formic acid, acetic acid, or carbon disulfide to yield triazolo[1,2-a]pyrimidines. nih.gov

Furthermore, the reaction of 4-hydrazinopyrimidines with β-dicarbonyl compounds or their derivatives can lead to the formation of non-annulated 4-(1H-pyrazol-1-yl)pyrimidines. bohrium.com These subsequent cyclization reactions highlight the synthetic utility of the hydrazinylpyrimidine scaffold for creating more complex molecules. organic-chemistry.org The initial attack often involves the nitrogen atom of the hydrazine fragment reacting with an electrophilic center, leading to an intermediate that subsequently cyclizes. bohrium.compreprints.org

Incorporation of the Furan-2-yl Substituent

The final key structural element is the furan-2-yl group at the C4 position of the pyrimidine ring. The most straightforward strategy to incorporate this substituent is to use a furan-containing building block from the outset of the synthesis.

As mentioned in the context of pyrimidine core formation (Section 2.1.1), using furan-2-carbaldehyde as the aldehyde component in a Biginelli-type multicomponent reaction is a highly effective approach. nih.gov This method directly installs the furan-2-yl group at the C4 position of the pyrimidine ring in a single, efficient step. The reaction between furan-2-carbaldehyde, an active methylene (B1212753) compound like a β-ketoester, and urea or thiourea provides the desired 4-(furan-2-yl)pyrimidine (B94220) core, which can then be further functionalized, for instance, by introducing the hydrazinyl group. nih.gov This strategy avoids the need for potentially complex and lower-yielding cross-coupling reactions on a pre-formed pyrimidine ring and is a cornerstone of the synthesis of 4-(furan-2-yl)-pyrimidines.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for forming carbon-carbon bonds between pyrimidine and furan (B31954) rings. mdpi.comorganic-chemistry.org This strategy typically involves a two-step sequence starting from a dihalogenated pyrimidine.

The process commences with the selective coupling of a starting material like 2,4-dichloropyrimidine (B19661) with a furan-2-boronic acid. mdpi.com The regioselectivity of this reaction is a critical aspect, with the C4 position of 2,4-dichloropyrimidine being significantly more reactive than the C2 position under specific catalytic conditions. This preferential reactivity allows for the straightforward synthesis of the key intermediate, 2-chloro-4-(furan-2-yl)pyrimidine. mdpi.com A variety of palladium catalysts and conditions can be employed to optimize this transformation, often utilizing microwave irradiation to enhance reaction rates and yields. mdpi.com

In the subsequent step, the remaining chlorine atom at the C2 position is displaced by hydrazine. This nucleophilic aromatic substitution reaction is typically carried out by treating the 2-chloro-4-(furan-2-yl)pyrimidine intermediate with hydrazine hydrate, yielding the final product, this compound. mdpi.com

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Furan-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 50 |

This table presents representative conditions for the Suzuki-Miyaura coupling step to form the 2-chloro-4-(furan-2-yl)pyrimidine intermediate. mdpi.com

Condensation Reactions with Furan-Based Carbaldehydes

Multicomponent reactions, such as the Biginelli reaction, provide a direct route to highly functionalized dihydropyrimidine (B8664642) analogues in a single step. nih.gov This approach is particularly useful for synthesizing analogues of this compound where the pyrimidine ring is constructed from acyclic precursors.

In a typical Biginelli-type synthesis, furan-2-carbaldehyde is condensed with a β-ketoester (like ethyl acetoacetate) and a urea or thiourea derivative. nih.gov This acid-catalyzed reaction proceeds through a series of intermediates to form the stable 3,4-dihydropyrimidin-2(1H)-one or -thione scaffold. This method allows for the efficient creation of a library of compounds by varying the three primary components. The resulting products, such as 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, are structural analogues that share the core 4-(furan-2-yl)pyrimidine motif. nih.gov

| Furan-Carbaldehyde | β-Ketoester | Urea/Thiourea | Product |

| Furan-2-carbaldehyde | Methyl acetoacetate | Thiourea | Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate nih.gov |

| Furan-2-carbaldehyde | Ethyl acetoacetate | Thiourea | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate nih.gov |

| Furan-2-carbaldehyde | Benzyl acetoacetate | Thiourea | Benzyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate nih.gov |

This table illustrates the synthesis of pyrimidine analogues via a Biginelli-type condensation reaction involving furan-2-carbaldehyde. nih.gov

Synthesis of Fused and Extended Derivatives from this compound

The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the reactivity of the hydrazinyl (-NHNH₂) group. This functional group serves as a versatile handle for constructing a variety of fused and extended heterocyclic systems through cyclization and condensation reactions.

Pyrazolopyrimidine Derivatives

The synthesis of pyrazolopyrimidine derivatives from this compound is a common strategy that leverages the hydrazinyl moiety's ability to act as a binucleophile. researchgate.net The reaction with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents, leads to the formation of a fused five-membered pyrazole (B372694) ring, resulting in the pyrazolo[1,5-a]pyrimidine (B1248293) system. nanobioletters.com

For instance, reacting this compound with acetylacetone (B45752) in a suitable solvent under reflux conditions yields the corresponding dimethyl-substituted pyrazolopyrimidine. Similarly, the use of β-ketoesters like ethyl acetoacetate leads to the formation of pyrazolopyrimidinone (B8486647) derivatives. nanobioletters.com These cyclocondensation reactions are often catalyzed by either acid or base.

| 1,3-Dicarbonyl Compound | Resulting Fused Ring System |

| Acetylacetone | 5,7-Dimethyl-2-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate | 5-Methyl-2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |

| Diethyl malonate | 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |

This table displays potential pyrazolopyrimidine derivatives synthesized from this compound and various 1,3-dicarbonyl compounds.

Triazolopyrimidine Derivatives

The hydrazinyl group is a key precursor for the construction of fused triazole rings, leading to the formation of triazolopyrimidine systems. upi.edunih.gov Depending on the reagent used, different isomers of the triazolopyrimidine core can be synthesized. The reaction of this compound with reagents containing a single carbon atom that can be incorporated into the new ring is the most common approach.

For example, treatment with formic acid or triethyl orthoformate results in the formation of a 2-(furan-2-yl)- upi.edunih.govnih.govtriazolo[4,3-a]pyrimidine. upi.edu Reaction with carbon disulfide in the presence of a base leads to a triazolopyrimidine-thione, while reaction with cyanogen (B1215507) bromide can yield an amino-substituted triazolopyrimidine. These reactions provide a modular approach to a wide range of functionally diverse derivatives. upi.eduresearchgate.net

| Reagent | Resulting Fused Ring System |

| Triethyl orthoformate | 2-(Furan-2-yl)- upi.edunih.govnih.govtriazolo[4,3-a]pyrimidine upi.edu |

| Carbon disulfide | 2-(Furan-2-yl)- upi.edunih.govnih.govtriazolo[4,3-a]pyrimidine-3(2H)-thione upi.edu |

| Phosgene | 2-(Furan-2-yl)- upi.edunih.govnih.govtriazolo[4,3-a]pyrimidin-3(2H)-one |

This table outlines the synthesis of various triazolopyrimidine derivatives through the cyclization of this compound with one-carbon electrophiles.

Hydrazone Derivatives

One of the most fundamental reactions of the hydrazinyl group is its condensation with carbonyl compounds. nih.gov The terminal -NH₂ group of this compound readily reacts with a wide array of aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reaction is typically performed in a protic solvent like ethanol, often with catalytic amounts of acid, to facilitate the dehydration process.

This straightforward synthetic route allows for the introduction of diverse structural motifs onto the pyrimidine core. Aromatic, heteroaromatic, and aliphatic aldehydes and ketones can all be used, leading to a large library of extended derivatives. nih.govresearchgate.net The resulting hydrazone linkage (-N=CH-) extends the conjugation of the system and provides a scaffold for further functionalization.

| Carbonyl Compound | Product Name |

| Benzaldehyde | 4-(Furan-2-yl)-2-(2-benzylidenehydrazinyl)pyrimidine |

| Acetophenone | 4-(Furan-2-yl)-2-(2-(1-phenylethylidene)hydrazinyl)pyrimidine |

| Furan-2-carbaldehyde | 2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-(furan-2-yl)pyrimidine researchgate.net |

| Pyridine-4-carbaldehyde | 4-(Furan-2-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)pyrimidine |

This table provides examples of hydrazone derivatives prepared by the condensation of this compound with various carbonyl compounds.

Other Heterocyclic Annulations

Beyond the common pyrazole and triazole fusions, the reactive hydrazinyl group of this compound can participate in other annulation reactions to form less common fused heterocyclic systems. These reactions expand the structural diversity of derivatives that can be accessed from this versatile starting material.

For instance, treatment of hydrazinopyrimidines with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) can lead to the formation of a fused tetrazole ring, yielding a tetrazolo[1,5-a]pyrimidine (B1219648) derivative. upi.edu Furthermore, reaction with α-haloketones can lead to the formation of pyridazinopyrimidine structures through a sequence of N-alkylation followed by intramolecular cyclization. Acylation of the terminal nitrogen with subsequent cyclodehydration can also be employed to generate fused oxadiazole rings. These alternative cyclization pathways highlight the synthetic utility of this compound as a precursor to complex, polycyclic heteroaromatic systems.

Analytical Confirmation of Synthesized Structures

The structural elucidation of this compound is typically achieved through a suite of standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecule's composition and architecture.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the key functional moieties. The hydrazinyl group (-NHNH2) would be indicated by stretching vibrations for the N-H bonds, typically appearing in the region of 3350-3250 cm⁻¹. The pyrimidine and furan rings would show characteristic C=N and C=C stretching vibrations within the 1650-1450 cm⁻¹ range. Aromatic C-H stretching from both rings would be observed around 3100-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The protons of the furan and pyrimidine rings would appear as distinct signals in the aromatic region (typically δ 6.5-9.0 ppm). The protons of the hydrazinyl group (NH and NH₂) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the furan and pyrimidine rings would give a distinct signal in the downfield region (typically δ 100-170 ppm), characteristic of aromatic and heteroaromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (176.18 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of small molecules such as N₂, NH₃, or cleavage of the furan or pyrimidine rings, providing further structural confirmation.

Data Tables for Analytical Confirmation

The following tables summarize the expected analytical data for the structural confirmation of this compound based on standard spectroscopic values for similar structures.

Table 1: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Hydrazinyl) | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Pyrimidine) | 1650 - 1550 |

| C=C Stretch (Furan & Pyrimidine) | 1580 - 1450 |

| C-O-C Stretch (Furan) | 1250 - 1050 |

Table 2: Predicted ¹H NMR Spectroscopy Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | 8.0 - 8.5 | Doublet |

| Pyrimidine-H | 7.0 - 7.5 | Doublet |

| Furan-H | 7.5 - 8.0 | Multiplet |

| Furan-H | 6.5 - 7.0 | Multiplet |

| Furan-H | 6.0 - 6.5 | Multiplet |

| -NH- | Variable | Broad Singlet |

| -NH₂ | Variable | Broad Singlet |

Table 3: Predicted ¹³C NMR Spectroscopy Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C=N | 160 - 170 |

| Pyrimidine C-H | 110 - 160 |

| Furan C-O | 140 - 150 |

| Furan C-H | 105 - 145 |

Table 4: Expected Mass Spectrometry (MS) Data

| Ion | Expected m/z |

| [M]⁺ | 176 |

| [M - N₂]⁺ | 148 |

| [M - NHNH₂]⁺ | 145 |

Structure Activity Relationship Sar Investigations of 4 Furan 2 Yl 2 Hydrazinylpyrimidine Derivatives

Role of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a key component of the scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. The introduction of different functional groups at the C5 and C6 positions can significantly alter the electronic properties, steric profile, and hydrogen-bonding capacity of the entire molecule, thereby influencing its interaction with biological targets.

Research into analogous 4-(furan-2-yl)pyrimidine (B94220) systems has demonstrated that even small modifications to the pyrimidine ring can lead to substantial changes in activity. For instance, in a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which are structurally related to the core compound, substitutions at both the C5 and C6 positions were evaluated for their antioxidant properties. The presence of a methyl group at the C6 position and various ester groups at the C5 position was found to be critical for activity. mdpi.com Specifically, the nature of the alkyl group in the C5-ester moiety directly influenced the compound's ability to scavenge free radicals, as measured by the DPPH assay. The derivative with a cyclopropylmethyl ester at C5 (Compound 3c) exhibited the highest potency. mdpi.com

This suggests that the size and conformation of the substituent at C5 are important for optimal interaction with the target. The general trend observed in these analogs indicates that modifying the C5 position with groups of varying electronic and steric nature is a key strategy for tuning the pharmacological effects.

General studies on other pyrimidine derivatives further support the importance of the substitution pattern. For example, the introduction of chloro and amino groups has been shown to confer potent inhibitory activity against enzymes like glutathione (B108866) reductase. In one study, 4-amino-2,6-dichloropyrimidine (B161716) was identified as a highly effective inhibitor. researchgate.net Similarly, the addition of a strong electron-withdrawing group like a carbonitrile (cyano) moiety at the C5 position of certain 4-(thiazol-5-yl)pyrimidines significantly impacted their inhibitory potency against cyclin-dependent kinases (CDKs). researchgate.net These findings highlight a general principle: electron-withdrawing or -donating groups, as well as substituents capable of forming specific hydrogen bonds, can drastically alter the biological profile of the pyrimidine core.

| Parent Scaffold | Substituent (Position) | Compound | Activity Assessed | Result (IC50/Ki) | Reference |

|---|---|---|---|---|---|

| 4-(Furan-2-yl)-tetrahydropyrimidine | C5: -COOCH3, C6: -CH3 | Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Antioxidant (DPPH) | 1.5 mg/ml | mdpi.com |

| C5: -COOCH2CH3, C6: -CH3 | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Antioxidant (DPPH) | 1.1 mg/ml | mdpi.com | |

| C5: -COOCH2-cyclopropyl, C6: -CH3 | Cyclopropylmethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Antioxidant (DPPH) | 0.6 mg/ml | mdpi.com | |

| Pyrimidine | C2,C6: -Cl, C4: -NH2 | 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase Inhibition | Ki = 0.979 µM | researchgate.net |

| C2: -Cl, C4: -NH2 | 4-Amino-2-chloropyrimidine | Glutathione Reductase Inhibition | Ki = 2.984 µM | researchgate.net |

Influence of Modifications to the Hydrazinyl Group

A primary and highly effective modification of the hydrazinyl moiety is its conversion to a hydrazone. This is typically achieved through condensation with various aldehydes or ketones. The resulting hydrazone linker (-NH-N=CH-) extends the conjugated system of the molecule and allows for the introduction of diverse substituent groups (R) from the aldehyde component. The electronic nature of the R group—whether it is electron-donating or electron-withdrawing—can fine-tune the activity of the entire compound. The general class of hydrazones is well-known for possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govutripoli.edu.ly

Studies on structurally similar scaffolds, such as 2-(2-hydrazinyl)thiazoles, provide valuable insights. In one such study, a series of hydrazone derivatives were synthesized and evaluated for their antiproliferative activity. It was observed that the nature of the substituent on the aromatic ring introduced via the aldehyde played a critical role. For example, derivatives bearing a chloro substituent on the benzylidene moiety (formed from the aldehyde) demonstrated more potent antiproliferative activity compared to those with a fluoro substituent. quora.com This highlights the sensitivity of the biological target to the electronic and steric properties of the distal part of the hydrazone.

Furthermore, converting the hydrazinyl group into a hydrazide-hydrazone has also proven to be a successful strategy. This involves first acylating the hydrazine (B178648) and then condensing it with an aldehyde. Research on such derivatives has identified compounds with potent antifungal and anti-inflammatory activities, with specific compounds showing strong inhibition of fungal growth and key inflammatory pathways. jetir.org These examples underscore that modification of the 2-hydrazinyl group is a powerful tool for generating derivatives with diverse and potent pharmacological profiles.

| Parent Scaffold | Modification of -NHNH2 | Resulting Moiety | Activity Assessed | Example Result | Reference |

|---|---|---|---|---|---|

| 2-Hydrazinyl-thiazole | Condensation with 4-chlorobenzaldehyde | -NH-N=CH-(C6H4)-Cl | Antiproliferative | Showed higher activity than fluoro-substituted analogs | quora.com |

| Hydrazide | Condensation with 5-bromothiophen-2-carbaldehyde | -NH-N=CH-(C4H2S)-Br | Antifungal (P. viticola) | 91% inhibition at 30 µM | jetir.org |

| Hydrazide | Condensation with vanillin | -NH-N=CH-(C6H3)(OH)(OCH3) | Antioxidant (ROS scavenging) | IC50 = 0.9 µg/ml | jetir.org |

Impact of Furan (B31954) Moiety Variations

The rationale behind such modifications lies in the differing chemical properties of these rings. Furan, thiophene (B33073), and pyrrole (B145914), for instance, are all five-membered heterocycles, but their aromaticity and reactivity differ due to the nature of their heteroatom (O, S, and N, respectively). The order of aromaticity is generally considered to be thiophene > pyrrole > furan. quora.comksu.edu.sa This is attributed to the electronegativity of the heteroatom, which affects the delocalization of its lone pair of electrons into the aromatic system. Oxygen, being the most electronegative, holds its electrons more tightly, making furan less aromatic and more reactive than thiophene. pharmaguideline.comquora.com These differences can lead to altered binding affinities with biological targets and different metabolic stabilities.

Direct comparisons in pyrimidine series have shown the significance of such replacements. For example, a study on pyrimidine derivatives revealed that replacing a phenyl ring with a thienyl (thiophene) ring at the same position resulted in a reduction of antioxidant activity. nih.gov This demonstrates that even the subtle electronic differences between these aromatic systems can be critical.

| Parent Scaffold | Group at C4 | Activity Assessed | Key Finding/Result | Reference |

|---|---|---|---|---|

| Chalcone/Pyrimidine Derivative | Phenyl | Antioxidant (DPPH) | Exhibited certain activity. | nih.gov |

| Thienyl | Reduced interaction with DPPH radical compared to phenyl analog. | |||

| 4-Thiophenyl-pyrimidine | Thiophenyl | Anticancer (EGFR/VEGFR-2 Inhibition) | Compound 10b showed IC50 = 0.161 µM (EGFR) and 0.141 µM (VEGFR-2). | nih.gov |

| 4-Aryl-pyrimidine | 4-Chlorophenyl | Anticancer | Enhanced anticancer effectiveness. | gsconlinepress.com |

Correlation between Structural Features and Pharmacological Profile

The collective findings from SAR investigations reveal a clear correlation between the specific structural features of 4-(furan-2-yl)-2-hydrazinylpyrimidine derivatives and their resulting pharmacological profiles. The molecule can be viewed as a modular system where each component—the substituted pyrimidine ring, the modified hydrazinyl group, and the C4-heteroaromatic moiety—contributes distinct properties that collectively determine the final biological effect.

First, the pyrimidine core acts as a central scaffold whose electronic nature is highly tunable. The introduction of substituents at the C5 and C6 positions directly impacts activity. For instance, bulky, conformationally restricted groups like a cyclopropylmethyl ester at C5 can enhance antioxidant activity, suggesting that the target has a well-defined pocket that can be exploited. mdpi.com Meanwhile, placing strong electron-withdrawing groups like chloro or cyano substituents on the pyrimidine ring is a known strategy for creating potent enzyme inhibitors, as these groups can alter the pKa of the pyrimidine nitrogens and participate in crucial polar interactions within a binding site. researchgate.netresearchgate.net

Second, the 2-hydrazinyl group is a key determinant of both potency and the type of activity observed. Its conversion into a hydrazone is a common and effective strategy for enhancing biological effects. The SAR data from analogous systems strongly indicate that the substituents introduced via the aldehyde component of the hydrazone are critical. Aromatic rings with specific electronic features, such as a chloro group, can confer superior antiproliferative activity, implying that this part of the molecule engages in important interactions, likely involving halogen bonding or hydrophobic contacts. quora.com This demonstrates that the hydrazone moiety acts as more than a simple linker; it is an integral part of the pharmacophore.

Biological and Pharmacological Activities of 4 Furan 2 Yl 2 Hydrazinylpyrimidine Analogues

Antimicrobial Activities

Analogues of 4-(furan-2-yl)-2-hydrazinylpyrimidine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. The presence of the furan (B31954) ring, a common scaffold in medicinal chemistry, contributes to the antimicrobial potential of these compounds. mdpi.com

The antibacterial potential of pyrimidine (B1678525) derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. chemicaljournals.com Studies on various furan-containing compounds have demonstrated their inhibitory effects on bacterial growth. For instance, certain 2-furoylhydrazone derivatives have shown significant antibacterial activity against Staphylococcus aureus. ciac.jl.cn

Research on related pyrimidine derivatives has indicated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi. chemicaljournals.com While specific data for this compound analogues is emerging, the broader class of furan and pyrimidine hybrids shows promise. For example, some synthesized pyrimidine derivatives were found to be active against both Gram-positive and Gram-negative microorganisms, with some compounds showing notable activity against Salmonella typhi and moderate activity against Staphylococcus aureus. chemicaljournals.com

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Analogue | Target Bacteria | Activity/Efficacy |

|---|---|---|

| Pyrimidine Derivative 2a | Salmonella typhi | High |

| Pyrimidine Derivative 2b | Salmonella typhi | High |

| Pyrimidine Derivative 2d | Staphylococcus aureus | Moderate |

Note: This table is illustrative of the activity of related pyrimidine derivatives and not specific to this compound analogues for which detailed public data is limited.

The antifungal properties of furan and pyrimidine derivatives are also a significant area of investigation. Hydrazine-based compounds, in particular, have demonstrated notable antifungal effects against various fungal pathogens. nih.gov

Studies on coumarin (B35378) hybrid molecules containing moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have shown good antifungal activity against Aspergillus niger and Candida albicans, comparable to the standard drug fluconazole. mdpi.com Similarly, certain hydrazine (B178648) derivatives have been identified as effective antifungal agents against Candida albicans. nih.gov Research on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives also indicates their potential against various fungal strains.

Table 2: Antifungal Activity of Selected Furan and Pyrimidine Analogues

| Compound/Analogue | Target Fungi | Activity/Efficacy |

|---|---|---|

| Coumarin hybrid molecule 13 | Aspergillus niger, Candida albicans | Good |

| Coumarin hybrid molecule 14 | Aspergillus niger, Candida albicans | Good |

Note: This table represents findings for broader classes of furan and pyrimidine-containing compounds, highlighting their potential antifungal scope.

Anticancer and Cytotoxic Effects

The development of novel anticancer agents is a critical area of pharmaceutical research, and furan-pyrimidine hybrids have shown potential in this domain. Their cytotoxic effects against various human cancer cell lines are being actively explored.

A number of studies have reported the in vitro cytotoxicity of compounds containing furan and pyrimidine rings against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, various novel pyrimidine derivatives have been evaluated for their anticancer activity against cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast carcinoma). researchgate.netresearchgate.net Some of these compounds have exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative effects. researchgate.net While comprehensive data specifically for this compound analogues is not extensively available in public literature, the results from related structures are promising.

Table 3: Antiproliferative Activity of Selected Furan and Pyrimidine Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 11a | MCF-7 | 3.7 |

| Compound 11a | HepG2 | 8.2 |

| Compound 11a | A-549 | 9.8 |

| Compound 12b | MCF-7 | 3.1 |

| Compound 12b | HepG2 | 13.7 |

| Compound 12b | A-549 | 21.8 |

| Compound 12f | MCF-7 | 7.17 |

| Compound 12f | HepG2 | 2.2 |

Note: The data in this table is derived from studies on various pyrimidine analogues and serves to illustrate the potential cytotoxic potencies within this class of compounds. researchgate.net The IC50 values for the reference drug Doxorubicin were 7.67 µM (MCF-7), 8.28 µM (HepG2), and 6.62 µM (A549). researchgate.net

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. Research into the mechanisms of action of furan and pyrimidine derivatives suggests their involvement in key apoptotic pathways.

Caspase Activation: Apoptosis is often executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9 in the intrinsic pathway) and executioner caspases (like caspase-3) is a hallmark of apoptosis. Studies on related compounds have shown that they can induce apoptosis through the activation of these caspases. ijper.orgnih.gov

Bcl-2/Bax Modulation: The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. A high Bax/Bcl-2 ratio promotes apoptosis. It has been observed that certain anticancer agents can upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis. ijper.orgmdpi.com

p53 Pathway: The tumor suppressor protein p53 is a key regulator of cell fate, including apoptosis. In response to cellular stress, such as that induced by chemotherapy, p53 can be activated and promote the transcription of pro-apoptotic genes, including Bax. mdpi.comnih.gov The involvement of the p53 pathway has been implicated in the apoptotic effects of various heterocyclic compounds. ijper.org

In addition to inducing apoptosis, many anticancer compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from proliferating and can subsequently lead to apoptosis.

Pre-G1 Apoptosis: The appearance of a sub-G1 peak in a cell cycle analysis is indicative of apoptotic cells with fragmented DNA. An increase in the sub-G1 population following treatment with a compound suggests the induction of apoptosis. nih.gov

G2/M Phase Arrest: Several cytotoxic agents have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net This arrest prevents the cells from entering mitosis and can trigger apoptosis. The mechanism of G2/M arrest often involves the modulation of key regulatory proteins such as cyclin-dependent kinases (e.g., Cdk1/cdc2) and cyclins (e.g., Cyclin B1). nih.govfrontiersin.org For example, some stilbenoid analogues have been shown to induce G2/M arrest by down-regulating Cyclin B1 and up-regulating p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

Antiviral Properties (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. nih.gov This critical role makes it a prime target for the development of antiviral drugs. nih.govmdpi.com The active site of Mpro is well-defined, with specific subsites (S1', S1, S2, S4) that accommodate the amino acid residues of the polyprotein chain. nih.gov This structural knowledge allows for the rational design of inhibitors that can block the enzyme's catalytic activity.

While direct studies on this compound analogues as SARS-CoV-2 Mpro inhibitors are not extensively detailed in the available literature, the broader class of pyrimidine-containing compounds has been the subject of significant antiviral research. nih.gov A wide variety of pyrimidine molecules have been synthesized and evaluated for their ability to inhibit a range of viruses, including coronaviruses. nih.gov The pyrimidine scaffold serves as a versatile core for developing compounds that can interact with key viral targets. For instance, peptidyl derivatives incorporating a pyridone moiety, which is related to the pyrimidine structure, have shown activity against SARS-CoV-2 Mpro by forming a covalent bond with the catalytic cysteine residue (Cys145). researchgate.net

The general strategy for Mpro inhibitors often involves designing molecules with an electrophilic "warhead" that can covalently bind to the active site cysteine. nih.govmdpi.com The development of such inhibitors highlights the potential for heterocyclic scaffolds, including those containing pyrimidine and furan rings, to be tailored for potent and specific antiviral activity against SARS-CoV-2 and other viral pathogens. researchgate.netresearchgate.net

Antioxidant Capacity (e.g., DPPH, Superoxide (B77818) Anion, ABTS+ Scavenging)

Analogues of this compound have demonstrated notable potential as antioxidant agents. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) like the superoxide anion radical, contributes to numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. The capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide radical scavenging. ijpsonline.comarxiv.org

A study on a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which are close structural analogues, revealed significant free radical scavenging activity. nih.gov The presence of at least one labile hydrogen atom and a conjugated system in their structure contributes to their ability to scavenge radicals and stabilize the resulting molecule. nih.gov In DPPH scavenging assays, one of the tested compounds exhibited potent activity, highlighting the potential of this chemical class. nih.gov

Similarly, an evaluation of various 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives showed promising results in both DPPH and superoxide anion radical scavenging assays. arxiv.org A compound within this series featuring a furan ring demonstrated activity comparable to other aromatic substitutions. arxiv.org The antioxidant activity of pyrimidine derivatives is often attributed to their hydrogen-donating capability. ijpsonline.comijpsonline.com Various studies on different pyrimidine-based scaffolds have confirmed their ability to scavenge DPPH, ABTS, and other radicals, establishing them as a promising class of antioxidant molecules. ijpsonline.comnih.govnih.gov

| Compound Class | Assay | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (Compound 3c) | DPPH Scavenging | 0.6 mg/mL | nih.gov |

| 2-Oxo-1,2,3,4-tetrahydropyrimidine derivative (Compound 13) | DPPH Scavenging | 61.06 ± 0.6 µM | arxiv.org |

| 2-Oxo-1,2,3,4-tetrahydropyrimidine derivative (Compound 15) | Superoxide Anion Scavenging | 13.0 ± 0.8 µM | arxiv.org |

| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 11) | DPPH Scavenging | 33.0 µg/mL | nih.gov |

Enzyme and Kinase Inhibition

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a key therapeutic target. nih.govmdpi.com Pyrimidine and furan derivatives have been identified as promising classes of XO inhibitors. nih.gov

Based on the structural similarity between pyrimidines and the natural XO substrate xanthine, various pyrimidone derivatives have been evaluated for their inhibitory activity. nih.gov A study of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate derivatives identified several compounds with good to moderate XO inhibitory activity, with some exhibiting IC₅₀ values in the low micromolar range. nih.govresearchgate.net Kinetic studies revealed that these compounds can act as competitive, non-competitive, or mixed-type inhibitors, interacting with key amino acid residues in the enzyme's active site. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated as XO inhibitors. rdd.edu.iq The research in this area suggests that the furan-pyrimidine scaffold is a viable starting point for designing novel and potent non-purine XO inhibitors for the management of hyperuricemia.

| Compound Class | Inhibition Type | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate derivatives | Competitive, Non-competitive, Mixed | 14.4 - 418 µM | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound A30) | Not specified | 2.61 ± 0.07 µg/mL | rdd.edu.iq |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound A4) | Not specified | 2.02 ± 0.05 µg/mL | rdd.edu.iq |

| Viniferifuran (Furan-containing natural product) | Anti-competitive | 12.32 µM | mdpi.com |

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology, making them validated targets for antibacterial agents. nih.govnih.gov These enzymes are crucial for processes like DNA replication and chromosome segregation. mdpi.com While research specifically detailing the activity of this compound analogues against these enzymes is limited, related heterocyclic structures have shown promise.

For instance, a series of novel pyrazole (B372694) derivatives demonstrated potent antibacterial activity by selectively inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov Similarly, a study on furanoquinone derivatives identified them as a new class of inhibitors for both DNA polymerase and DNA gyrase, effective against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These findings indicate that both furan and other heterocyclic rings, which are components of the core structure of interest, can be incorporated into molecules designed to inhibit these essential bacterial enzymes. This suggests a potential avenue for developing novel antibacterial agents based on the furan-pyrimidine scaffold.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. researchgate.netmdpi.com The pyrimidine scaffold is a well-established core in the design of kinase inhibitors. Analogues incorporating the furan-pyrimidine structure have been explored for their ability to inhibit a range of kinases involved in cancer progression.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. A series of 4-arylamino pyrimidine derivatives were synthesized and evaluated as FAK inhibitors, with several compounds showing potent enzyme inhibition with IC₅₀ values in the low nanomolar range. nih.gov

EGFR, Her-2, and CDKs: The epidermal growth factor receptor (EGFR) family (including Her-2) and cyclin-dependent kinases (CDKs) are critical drivers of cell proliferation and survival in many cancers. mdpi.com Various pyrimidine derivatives have been developed as potent inhibitors of these kinases. For example, 4-phenoxy-pyrimidine derivatives have been investigated as dual inhibitors of VEGFR-2 and c-Met. rsc.org Other studies have identified pyrimidine-based compounds that potently inhibit EGFR, Her-2, and CDK2 simultaneously. researchgate.net Additionally, the dual inhibition of Cell Division Cycle 7 (Cdc7) kinase and CDK9 by specific inhibitors has been shown to sensitize cancer cells to EGFR-targeted therapies. nih.govresearchgate.net This highlights the versatility of the pyrimidine scaffold in creating multi-targeted or highly selective kinase inhibitors.

| Compound Class/Name | Target Kinase(s) | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| 4-Arylamino Pyrimidine derivative (Compound 13a) | FAK | 3.7 nM | nih.gov |

| 4-Phenoxy-pyrimidine derivative (Compound 23k) | VEGFR-2 | 1.05 µM | rsc.org |

| 4-Phenoxy-pyrimidine derivative (Compound 23k) | c-Met | 1.43 µM | rsc.org |

| 7-Deazapurine Isatin Hybrid (Compound 5k) | EGFR | 40-204 nM (range for multiple kinases) | researchgate.net |

| 7-Deazapurine Isatin Hybrid (Compound 5k) | Her-2 | 40-204 nM (range for multiple kinases) | researchgate.net |

| 7-Deazapurine Isatin Hybrid (Compound 5k) | CDK2 | 40-204 nM (range for multiple kinases) | researchgate.net |

| PHA-767491 | Cdc7/CDK9 | Dual inhibitor, synergizes with EGFR-TKIs | nih.gov |

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The pyrimidine ring is a crucial heterocyclic moiety used in the design of selective COX-2 inhibitors. researchgate.net

Several studies have demonstrated the potential of pyrimidine derivatives as potent and selective COX-2 inhibitors. nih.govnih.govmdpi.com For instance, certain pyrimidine-5-carbonitrile derivatives exhibited strong COX-2 inhibition with IC₅₀ values in the submicromolar range, comparable to the selective inhibitor Celecoxib (B62257). nih.gov Other research on different classes of pyrimidine derivatives, including spiro pyrrolo[3,4-d]pyrimidines, has also identified compounds with high selectivity for COX-2. nih.gov These studies often find that the synthesized compounds show dose-dependent anti-inflammatory effects and sometimes possess concurrent antioxidant properties, which can be beneficial in managing inflammatory conditions. nih.govmdpi.com The consistent findings across various pyrimidine-based scaffolds underscore their value as a template for developing next-generation anti-inflammatory agents. researchgate.net

| Compound Class | Selectivity Index (SI) for COX-2 | Key Finding (IC₅₀ for COX-2) | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile (Compound 5d) | Not specified | 0.16 ± 0.01 µM | nih.gov |

| Pyrimidine-5-carbonitrile (Compound 3b) | Not specified | 0.20 ± 0.01 µM | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine (Compound 11) | 175 | 0.04 µM | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine (Compound 6) | 129.21 | 0.07 µM | nih.gov |

| Pyrimidine Derivative (L1) | High selectivity towards COX-2 | Comparable to Meloxicam | nih.govmdpi.com |

Anti-Inflammatory Potential

Derivatives of pyrimidine have been a focal point in the search for new anti-inflammatory agents. nih.govrsc.org The anti-inflammatory action of pyrimidines is often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E2 (PGE2), and various cytokines. nih.govnih.gov The furan moiety is also recognized for its contribution to the biological activities of various compounds, including anti-inflammatory effects. nih.gov

Research into furan-containing pyrimidine analogues has demonstrated their potential to mitigate inflammatory responses. For instance, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov While not direct analogues of this compound, this study highlights the favorable contribution of the furan group to anti-inflammatory activity. One of the synthesized compounds, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, was found to be a potent inhibitor of TNF-alpha formation with an IC₅₀ value of 2.3 microM, which is more potent than the reference compound genistein (B1671435) (9.1 microM). nih.gov Another compound, 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one, was the most active against lysozyme (B549824) release with an IC₅₀ value of 4.6 microM. nih.gov

In a study on substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, several compounds demonstrated pronounced anti-inflammatory activity. researchgate.net This suggests that the furan-hydrazone scaffold is a promising pharmacophore for the development of novel anti-inflammatory drugs.

The mechanism of anti-inflammatory action for many pyrimidine derivatives involves the inhibition of the COX-2 enzyme. benthamdirect.com Several pyrazolo[3,4-d]pyrimidine derivatives have shown significant COX-1/COX-2 selectivity indexes, surpassing that of celecoxib and diclofenac (B195802) sodium. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Furan-Containing Compounds

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-alpha formation | 2.3 | nih.gov |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 | nih.gov |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 | nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime | Lysozyme and β-glucuronidase release | 7.1 and 9.5 | nih.gov |

Anti-Parasitic Activity (e.g., Anthelmintic activity against Toxocara canis larvae)

Human toxocariasis, caused by the larvae of Toxocara canis, is a parasitic zoonosis with a global distribution. nih.gov The current treatments, primarily benzimidazole (B57391) anthelmintics, have limited efficacy against the tissue-dwelling larvae. nih.gov This has spurred research into new chemical entities with potent anti-parasitic properties.

A recent study investigated the efficacy of pyrimidine compounds against Toxocara canis larvae. nih.gov The compound (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidine (PNAH 8) demonstrated 100% larvicidal activity at concentrations of 1 and 0.5 mg/mL. nih.gov Importantly, this compound was not cytotoxic at the tested concentrations. nih.gov

The larvicidal activity of PNAH 8 was further confirmed through in vivo studies in Swiss mice, where no migration of larvae in the tissues was observed after treatment. nih.gov In silico analysis of PNAH 8 showed that it adheres to Lipinski's "rule of five," with a miLogP value of 0.6, indicating good water solubility and potential for adequate bioavailability, comparable to albendazole. nih.gov These findings suggest that pyrimidine derivatives, particularly those incorporating a nitrofuran moiety, are promising candidates for the development of new treatments for human toxocariasis. nih.gov

Table 2: Larvicidal Activity of (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidine (PNAH 8) against Toxocara canis Larvae

| Concentration (mg/mL) | Larvicidal Activity (%) | Cytotoxicity | Source |

|---|---|---|---|

| 1 | 100 | Not cytotoxic | nih.gov |

| 0.5 | 100 | Not cytotoxic | nih.gov |

Receptor Modulation (e.g., Adenosine (B11128) Receptor Antagonism)

Adenosine receptors (ARs), which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are a class of G-protein-coupled receptors that play crucial roles in various physiological processes. mdpi.com Antagonists of these receptors have therapeutic potential in a range of disorders, including neurodegenerative diseases and cancer. nih.govnih.gov The pyrimidine scaffold has been extensively explored in the development of adenosine receptor antagonists. nih.govnih.gov

Specifically, pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective ligands for A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes. nih.gov The structural similarity of this nucleus to known non-selective adenosine receptor antagonists has driven much of this research. nih.gov

In the context of this compound analogues, a study on novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives investigated their potential as dual-acting compounds targeting the A₂ₐ adenosine receptor and histone deacetylases for cancer therapy. nih.gov The binding affinities of these new compounds for the A₂ₐAR were tested, demonstrating that the furan-pyrimidine core can be effectively incorporated into adenosine receptor antagonists. nih.gov

Structure-activity relationship (SAR) studies on pyrimidine-based adenosine receptor antagonists have highlighted the importance of substituents at various positions on the pyrimidine ring for both affinity and selectivity. nih.gov For instance, in a series of diaryl 2- or 4-amidopyrimidines, some ligands exhibited remarkable affinities (Kᵢ < 10 nM) and high selectivity for the A₃ receptor. nih.gov These studies underscore the tunability of the pyrimidine scaffold for achieving desired receptor modulation profiles.

Table 3: Examples of Pyrimidine-Based Adenosine Receptor Antagonists

| Compound Class | Target Receptor(s) | Key Findings | Source |

|---|---|---|---|

| Pyrazolo-triazolo-pyrimidine derivatives | A₂ₐ, A₂ₑ, A₃ | Potent and selective ligands were developed. | nih.gov |

| Diaryl 2- or 4-amidopyrimidines | A₃ | Highly affine and selective antagonists (Kᵢ < 10 nM). | nih.gov |

| 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives | A₂ₐ | Designed as dual-acting A₂ₐAR antagonists and HDAC inhibitors. | nih.gov |

Molecular Insights and Computational Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. rjpbcs.com This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating their potential binding mechanisms. rjpbcs.com

Elucidation of Ligand-Target Binding Modes and Interactions

Molecular docking simulations of pyrimidine (B1678525) derivatives reveal common interaction patterns within protein active sites. For a molecule like 4-(Furan-2-yl)-2-hydrazinylpyrimidine, the constituent functional groups are key to its binding mode. The pyrimidine ring can form hydrogen bonds through its nitrogen atoms, while the hydrazinyl group serves as a potent hydrogen bond donor and acceptor. rjpbcs.comnih.gov The furan (B31954) ring, along with the pyrimidine scaffold, can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the target's binding pocket. nih.gov

Studies on similar hydrazineyl pyrimidine derivatives have shown that the hydrazine (B178648) moiety and pyrimidine nitrogens frequently form crucial hydrogen bonds with residues like Arginine (ARG) and Glycine (GLY). rjpbcs.com The specific geometry and nature of the binding pocket determine the exact interactions, but a combination of hydrogen bonding and hydrophobic contacts is typical for this class of compounds. nih.govnih.gov

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrazinyl Group (-NHNH₂) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Arginine |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Lysine, Arginine, Threonine |

| Furan & Pyrimidine Rings | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Valine, Leucine |

Prediction of Binding Affinities and Scoring

A critical output of molecular docking is the prediction of binding affinity, often expressed as a scoring function. arxiv.org These scoring functions estimate the free energy of binding, with more negative values typically indicating a stronger, more favorable interaction between the ligand and the target protein. rjpbcs.comnih.gov The score is calculated based on various energetic terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the energy penalty for conformational changes upon binding. rjpbcs.com

For example, docking studies on novel pyrazole-containing hydrazineyl pyrimidine derivatives against the Pokeweed Antiviral Protein reported binding energies ranging from -8.4 to -9.0 kcal/mol. rjpbcs.com Similarly, pyrimidine derivatives docked with human cyclin-dependent kinase-2 showed binding energies between -7.4 and -7.9 kcal/mol. nih.gov These values suggest strong binding and are used to rank and prioritize compounds for further experimental testing. arxiv.orgnih.gov

| Compound Class | Target Protein | Reported Binding Energy Range (kcal/mol) |

|---|---|---|

| Pyrazole (B372694) Hydrazineyl Pyrimidine Derivatives | Pokeweed Antiviral Protein | -8.4 to -9.0 |

| Substituted Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 | -7.4 to -7.9 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and conformational possibilities of a molecule. nih.govirjweb.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

The electronic character of a molecule is described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and interactions. nih.govresearchgate.net In contrast, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net DFT calculations on related thieno[2,3-d]pyrimidine (B153573) derivatives have shown HOMO-LUMO gaps ranging from 3.15 eV to 3.83 eV. nih.gov The analysis of this compound would similarly reveal its potential for charge transfer interactions within a biological target. irjweb.com

| Parameter | Significance | Implication of Value |

|---|---|---|

| HOMO Energy | Electron-donating capacity | Higher energy indicates a better electron donor. |

| LUMO Energy | Electron-accepting capacity | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity. |

Conformational Analysis

Computational studies on similar unfused furan-pyrimidine systems have indicated a preference for an s-trans conformation, where the rings are oriented away from each other. quora.com This preference is influenced by steric hindrance and electronic effects. The flexibility and preferred conformations of a molecule are critical for its biological activity, as the lowest-energy conformation may not be the one that binds to a receptor. mdpi.com Understanding the molecule's conformational landscape is therefore essential for rational drug design. cwu.edu

Molecular Dynamics Simulations for Enzyme-Inhibitor Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the stability of the protein-ligand complex and the persistence of key interactions. mdpi.com

By simulating the enzyme-inhibitor complex in a solvated environment, MD can validate docking results and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific regions of the protein. mdpi.com Persistent hydrogen bonds and stable hydrophobic contacts throughout the simulation are strong indicators of a viable and stable binding mode. researchhub.com

| MD Simulation Parameter | Information Provided | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the deviation of the complex from its initial pose over time. | Low and stable RMSD values. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues. | Low fluctuations in the binding site residues. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | High occupancy/persistence of key hydrogen bonds. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Stable Rg values, indicating no major unfolding. |

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize potential drug candidates. For a molecule like this compound, SBDD approaches would typically involve molecular docking studies to predict its binding affinity and orientation within the active site of a relevant protein target.

While specific SBDD studies on this compound are not extensively documented in publicly available literature, the principles of SBDD can be applied to understand its potential interactions. The furan and pyrimidine rings can engage in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with amino acid residues in a protein's binding pocket. The hydrazinyl linker provides flexibility and can act as both a hydrogen bond donor and acceptor, further anchoring the molecule to the target.

Table 1: Illustrative Molecular Docking Results of a Furan-Pyrimidine Scaffold with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Key Interactions | Hydrogen bond with Met793 (hinge), Pi-pi stacking with Phe856 |

Note: The data in this table is illustrative and based on typical values observed for similar furan-pyrimidine compounds in molecular docking studies.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another crucial computational technique that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand or the target's binding site. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

For this compound, a pharmacophore model could be developed based on its structural features. Key pharmacophoric features would likely include:

Aromatic rings: The furan and pyrimidine rings.

Hydrogen bond donors/acceptors: The nitrogen atoms in the pyrimidine ring and the hydrazinyl group.

This pharmacophore model could then be used in a virtual screening campaign to identify other compounds that share these essential features. Virtual screening is a cost-effective and time-efficient method to narrow down a large number of candidate molecules to a smaller, more manageable set for further experimental testing. The process involves computationally evaluating the "fit" of each molecule in a database to the pharmacophore model.

Table 2: Representative Pharmacophore Features for a Furan-Pyrimidine Scaffold

| Feature | Type |

| Feature 1 | Aromatic Ring |

| Feature 2 | Aromatic Ring |

| Feature 3 | Hydrogen Bond Donor |

| Feature 4 | Hydrogen Bond Acceptor |

| Feature 5 | Hydrogen Bond Acceptor |

Note: This table represents a hypothetical pharmacophore model for a compound like this compound.

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools have become indispensable in the early stages of drug discovery to assess the pharmacokinetic profile of a molecule and identify potential liabilities.

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the drug that reaches the systemic circulation. Computational models, such as Lipinski's Rule of Five, are often used as a preliminary filter to assess the "drug-likeness" and potential for good oral bioavailability of a compound. These rules are based on molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, we can predict its properties and assess its compliance with Lipinski's rules.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five (Guideline) | Compliance |

| Molecular Weight | 176.18 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | 1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Note: The predicted values are calculated using computational algorithms and may vary slightly between different software packages. The data indicates that the compound is likely to have good oral bioavailability.

The absorption of a drug from the gastrointestinal (GI) tract is a complex process influenced by various factors, including its solubility, permeability, and stability in the GI environment. In silico models can predict the likelihood of a compound being well-absorbed from the gut. These models often use descriptors such as polar surface area (PSA) and the number of rotatable bonds to estimate intestinal absorption.

A compound with a PSA of less than 140 Ų and fewer than 10 rotatable bonds is generally considered to have a higher probability of good oral absorption.

Table 4: Predicted Parameters for Gastrointestinal Absorption of this compound

| Parameter | Predicted Value | General Guideline for Good Absorption | Predicted Outcome |

| Polar Surface Area (PSA) | 80.5 Ų | < 140 Ų | High |

| Number of Rotatable Bonds | 2 | < 10 | High |

Note: The predicted values suggest that this compound has a high probability of being well-absorbed from the gastrointestinal tract.

Future Perspectives and Research Directions

Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The principles of rational drug design offer a systematic approach to modifying the core structure of 4-(Furan-2-yl)-2-hydrazinylpyrimidine to enhance its biological activity and selectivity. Future synthetic efforts will likely focus on the systematic modification of its three primary structural components: the furan (B31954) ring, the pyrimidine (B1678525) core, and the hydrazinyl linker.

Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. By creating a library of analogues with specific modifications, researchers can elucidate which structural features are essential for activity. For instance, substituting the furan ring with other five- or six-membered heterocycles like thiophene (B33073), pyrrole (B145914), or pyridine (B92270) could modulate the compound's electronic properties and binding interactions. nih.gov Similarly, derivatization of the hydrazinyl group to form hydrazones, amides, or N-acyl derivatives can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially leading to improved cell permeability and target engagement. nih.gov

The pyrimidine ring itself offers multiple points for substitution. Adding small alkyl or halogen groups at the 5- or 6-positions could influence the molecule's conformation and interaction with target proteins. These targeted modifications, guided by SAR data, are essential for developing advanced analogues with superior potency and a more refined selectivity profile. nih.gov

Table 1: Proposed Analogue Design Strategies

| Structural Component | Modification Strategy | Rationale |

|---|---|---|

| Furan Ring | Substitution with other heterocycles (e.g., thiophene, pyridine) | Modulate electronic properties and explore alternative binding interactions. |

| Pyrimidine Core | Introduction of substituents (e.g., methyl, chloro) at C5/C6 | Alter steric and electronic profile to improve target fit and selectivity. |

Identification of Novel Molecular Targets and Pathways

A critical direction for future research is the identification of the specific molecular targets and biological pathways modulated by this compound and its derivatives. The current understanding of its mechanism of action is limited, and elucidating this is paramount for its development as a therapeutic agent.

Initial approaches will likely involve broad-based screening assays. Phenotypic screening, where the compound is tested across a variety of cell lines (e.g., cancer, microbial), can reveal potential therapeutic areas. Hits from these screens can then be followed up with target deconvolution techniques, such as affinity chromatography, proteomics, and genetic approaches, to pinpoint the specific protein(s) with which the compound interacts.

Furthermore, given the prevalence of pyrimidine and furan motifs in inhibitors of enzymes like kinases, proteases, and metabolic enzymes, focused screening against panels of these enzyme families is a logical next step. nih.gov For example, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov This suggests that the this compound scaffold may also have potential as an inhibitor for various proteases or other enzyme classes, warranting comprehensive investigation.

Application of Advanced Computational Methodologies for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process, particularly in the lead optimization phase. ucl.ac.uknih.gov For this compound, these methods can provide profound insights into its interactions with potential biological targets, guiding the rational design of more potent and selective analogues. frontiersin.org

Once a primary biological target is identified, molecular docking simulations can be employed to predict the binding mode and affinity of the compound and its virtual analogues within the target's active site. mdpi.com These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. frontiersin.org

Following docking, more computationally intensive techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. nih.govmdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed by correlating the structural features of a series of analogues with their biological activity, leading to predictive models that can guide the synthesis of new compounds with enhanced properties. nih.gov These computational approaches, used in concert, can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Table 2: Computational Tools for Lead Optimization

| Methodology | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding conformation and affinity of analogues in a target's active site. | Prioritization of compounds for synthesis based on predicted binding scores. nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulate the dynamic stability of the ligand-protein complex. | Assessment of binding stability and identification of key dynamic interactions. mdpi.com |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly effective for complex multifactorial diseases like cancer or neurodegenerative disorders. researchgate.net The inherent structural features of this compound make it an interesting candidate for exploration as a multi-target agent.